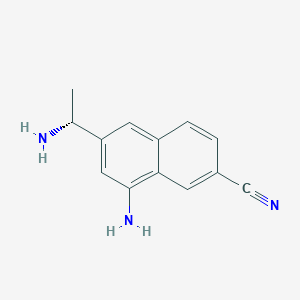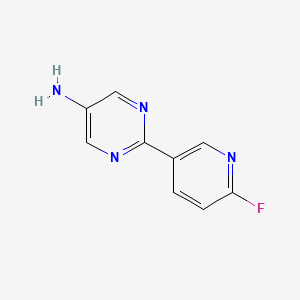
2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine is a heterocyclic compound that features both pyridine and pyrimidine rings, with a fluorine atom attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method uses Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve high yields and excellent regioselectivity . Another approach involves the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form fused ring systems through cyclization reactions.
Common Reagents and Conditions
Selectfluor: Used for selective fluorination.
Sodium Nitrite (NaNO2) and Hydrofluoric Acid (HF): Used for diazotization and subsequent fluorination.
Silver Carbonate (Ag2CO3): Acts as a catalyst in fluorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorinated imatinib base can be synthesized from 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine .
Applications De Recherche Scientifique
2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including kinase inhibitors and other bioactive molecules.
Agrochemicals: The compound is explored for its potential use in developing new herbicides and insecticides.
Materials Science: It serves as a precursor for the synthesis of fluorescent molecules and other materials with unique optical properties.
Mécanisme D'action
The mechanism of action of 2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine: A potent kinase inhibitor with excellent selectivity and in vivo efficacy.
2-Fluoropyridine: A simpler fluorinated pyridine used as a building block in various chemical syntheses.
Uniqueness
2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine is unique due to its dual-ring structure and the presence of a fluorine atom, which imparts distinct electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities and physical properties.
Propriétés
Formule moléculaire |
C9H7FN4 |
|---|---|
Poids moléculaire |
190.18 g/mol |
Nom IUPAC |
2-(6-fluoropyridin-3-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C9H7FN4/c10-8-2-1-6(3-12-8)9-13-4-7(11)5-14-9/h1-5H,11H2 |
Clé InChI |
VMFUQGSFNHBZFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C2=NC=C(C=N2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)

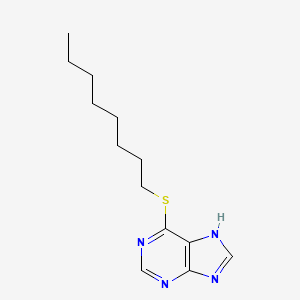
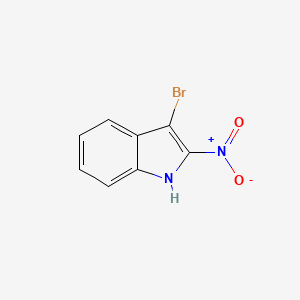
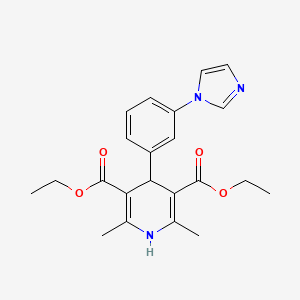
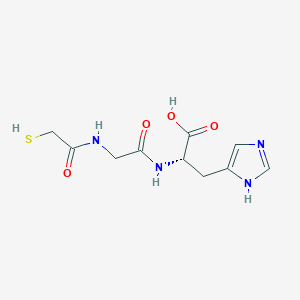


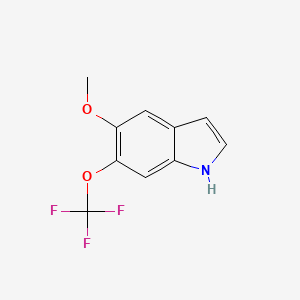
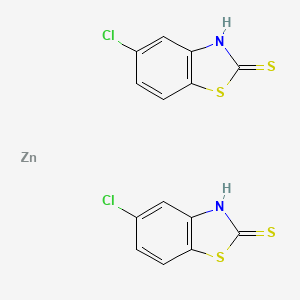

![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)
